molecular formula C17H15F3N2O2S B2446112 5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide CAS No. 477768-29-9

5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide

Cat. No.: B2446112
CAS No.: 477768-29-9
M. Wt: 368.37
InChI Key: JHQYBFJMNBOUEO-UHFFFAOYSA-N
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Description

5-Oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide ( 477768-29-9) is a chemical compound with the molecular formula C17H15F3N2O2S and a molecular weight of 368.37 g/mol . It is supplied with a purity of 90% and should be stored at 2-8°C to maintain stability . This compound belongs to the pyrrolidine carboxamide class, which has been identified as a novel series of inhibitors for the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . InhA is a key enzyme in the bacterial fatty acid synthesis pathway, and its inhibition is a validated mechanism for the development of antituberculosis agents . As such, this compound is a valuable chemical tool for researchers investigating novel antimicrobial strategies and studying the type II fatty acid biosynthesis pathway in mycobacteria. Furthermore, structural analogs based on the pyrrolidine carboxamide scaffold are of significant interest in medicinal chemistry for the exploration of new therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-oxo-1-(thiophen-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)11-3-5-12(6-4-11)21-16(24)14-7-8-15(23)22(14)10-13-2-1-9-25-13/h1-6,9,14H,7-8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQYBFJMNBOUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The thienylmethyl group is introduced through a nucleophilic substitution reaction, while the trifluoromethylphenyl group is added via a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolidine ring may facilitate its interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-(2-thienylmethyl)proline: Shares the thienylmethyl group but lacks the trifluoromethylphenyl group.

    N-(4-trifluoromethylphenyl)pyrrolidine-2-carboxamide: Contains the trifluoromethylphenyl group but differs in the rest of the structure.

Uniqueness

5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

5-Oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide (CAS: 477768-29-9) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C17H15F3N2O2SC_{17}H_{15}F_{3}N_{2}O_{2}S, with a molar mass of 368.37 g/mol. The compound exhibits a predicted density of 1.438 g/cm³ and a boiling point of approximately 576.4 °C. Its pKa value is estimated at 12.79, indicating its basic nature in aqueous solutions .

PropertyValue
Molecular FormulaC17H15F3N2O2S
Molar Mass368.37 g/mol
Density1.438 g/cm³ (predicted)
Boiling Point576.4 °C (predicted)
pKa12.79 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, reducing cytokine production and inflammation in various models.
  • Neuroprotective Effects : There are indications that the compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of similar pyrrolidine derivatives and found that compounds with trifluoromethyl groups exhibited enhanced potency against certain cancer cell lines compared to their non-trifluoromethyl counterparts .
  • Inflammation Modulation : In a model of acute inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
  • Neuroprotection Research : A recent investigation demonstrated that derivatives similar to this compound provided protection against oxidative stress-induced apoptosis in neuronal cells, highlighting their potential for treating neurodegenerative disorders .

Q & A

What are the optimized synthetic routes for 5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide, and how can reaction yields be improved?

Basic Research Question
Methodological Answer:
Synthesis of pyrrolidinecarboxamide derivatives typically involves multi-step reactions, including cyclization, coupling, and functionalization. Key steps for optimization include:

  • Cyclization : Use of protic solvents (e.g., water or methanol) under reflux (e.g., 24 hours) to form the pyrrolidinone core .
  • Coupling : Introduce substituents via nucleophilic substitution or amidation. For example, thienylmethyl groups can be added using 2-thiophenemethanol under basic conditions.
  • Purification : Recrystallization from solvents like ethanol or acetonitrile improves purity.
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents), use catalysts (e.g., H₂SO₄ in esterification), or employ microwave-assisted synthesis to reduce reaction time .

Example Data from Analogous Syntheses ( ):

StepReagents/ConditionsYield
CyclizationH₂O, reflux, 24h87%
EsterificationMeOH, H₂SO₄, reflux72%
Hydrazide FormationHydrazine hydrate, reflux82%

How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

Basic Research Question
Methodological Answer:
Structural elucidation involves:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm), thienylmethyl group (δ 6.8–7.2 ppm), and trifluoromethylphenyl moiety (δ 7.4–7.8 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (δ 170–180 ppm) and CF₃ groups (δ 120–125 ppm, split due to coupling with fluorine) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry. ORTEP-3 can generate 3D structural visualizations .

Key Crystallographic Parameters ( ):

  • Space group: P2₁/c
  • Bond lengths: C=O (~1.22 Å), C-N (~1.34 Å)
  • Dihedral angles: Thienyl vs. phenyl planes (~85° for steric effects).

What in vitro and in vivo models are appropriate for evaluating its pharmacological activity?

Advanced Research Question
Methodological Answer:

  • In Vitro :
    • Receptor Binding Assays : Screen for activity against targets like vasopressin receptors (V1b) using competitive binding assays with radiolabeled ligands (e.g., SSR149415 as a reference ).
    • Enzyme Inhibition : Test IC₅₀ values using fluorogenic substrates in kinetic assays.
    • Cytotoxicity : Measure cell viability (HEK, HepG2) via MTT assays; compounds with <10% cytotoxicity at 10 µM are prioritized .
  • In Vivo :
    • Stress Models : Use restraint-stress rats to assess corticotropin modulation (oral doses: 3–10 mg/kg) .
    • Anxiety Models : Evaluate anxiolytic effects in the four-plate test (mice, acute vs. chronic dosing) .

Example Antiviral Data ( ):

Compound ClassCytotoxicity (HEK cells)Activity (IC₅₀)
Pyrrolidinecarboxamide0.602%0.85 µM

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Methodological Answer:
Discrepancies may arise from:

  • Purity : Confirm compound purity (>98% via HPLC) and exclude isomers (e.g., use chiral chromatography) .
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
  • Orthogonal Assays : Validate receptor binding with both radioligand and fluorescence polarization assays.
  • In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and compare with structural analogs .

Case Study ( ):
SSR149415 showed species-specific V1b affinity (rat vs. human). Cross-validation with transfected CHO cells resolved discrepancies in corticotropin modulation.

What strategies are effective for computational docking and SAR analysis of this compound?

Advanced Research Question
Methodological Answer:

  • Target Selection : Prioritize receptors with structural homology to known targets (e.g., V1b, MERS-CoV fusion proteins) .
  • Docking Workflow :
    • Prepare ligand and receptor files (Open Babel, AutoDock Tools).
    • Generate grid maps around binding pockets (e.g., heptad repeat trimers for viral fusion inhibitors) .
    • Score poses using AMBER force fields.
  • SAR Analysis :
    • Modify substituents (e.g., CF₃ vs. Cl on phenyl) to assess potency.
    • Corporate steric/electronic parameters (Hammett constants) to predict activity trends.

Key SAR Insight ( ):
Electron-withdrawing groups (e.g., CF₃) enhance binding to hydrophobic pockets, improving IC₅₀ by 2–3 fold.

How is X-ray crystallography applied to determine the absolute configuration of this compound?

Advanced Research Question
Methodological Answer:

  • Crystal Growth : Use vapor diffusion (e.g., ethanol/water mixtures) to obtain single crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
  • Refinement : Apply SHELXL for anisotropic refinement and Flack parameter calculation to assign absolute stereochemistry .

Example Refinement Metrics ( ):

  • R-factor: <0.05
  • Flack parameter: 0.02(3)
  • CCDC Deposition: 856123

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